molecular formula C5H2ClF3N2 B11764531 4-Chloro-5-(trifluoromethyl)pyrimidine

4-Chloro-5-(trifluoromethyl)pyrimidine

Cat. No.: B11764531
M. Wt: 182.53 g/mol
InChI Key: MDNYDIHNUDMMST-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5H2ClF3N2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of a chloro group at position 4 and a trifluoromethyl group at position 5 makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-5-(trifluoromethyl)pyrimidine involves the cyclocondensation of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C . This reaction yields the desired pyrimidine derivative with good efficiency.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyrimidines.

    Electrophilic Substitution: Products include halogenated and nitrated derivatives.

    Oxidation and Reduction: Products include oxidized or reduced pyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable compound in drug development and other biomedical applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-methylpyrimidine
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Uniqueness

4-Chloro-5-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

Molecular Formula

C5H2ClF3N2

Molecular Weight

182.53 g/mol

IUPAC Name

4-chloro-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)1-10-2-11-4/h1-2H

InChI Key

MDNYDIHNUDMMST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)Cl)C(F)(F)F

Origin of Product

United States

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